molecular formula C11H16N2OS B2605462 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine CAS No. 1909306-61-1

5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine

Cat. No. B2605462
CAS RN: 1909306-61-1
M. Wt: 224.32
InChI Key: ADATTZDBUVZKOF-UHFFFAOYSA-N
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Description

5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DBTO and has been synthesized using different methods. The aim of

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing new spiroheterocyclic compounds, including those related to 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine. For instance, Feng et al. (1999) demonstrated the synthesis and X-ray structure of new spiro-imidazo[2,1-b]thiazole derivatives, highlighting the formation route via 3-position-substituted-spiro-iminothiazole (Feng et al., 1999). Similarly, Palchikov et al. (2018) developed derivatives of a new spiro system, 1-oxa-7-thia-4-azaspiro[4.5]decane-7,7-diones, showcasing the diversity of spiroheterocyclic compounds synthesis (Palchikov et al., 2018).

Potential Pharmacological Activities

Several studies have explored the pharmacological potential of spiroheterocyclic compounds. Markosyan et al. (2014, 2020) investigated the anti-monoamine oxidase and antitumor properties of novel 3H-spiro[benzo[h]quinazoline-5,1′-cyclohexane]-4(6H)-one derivatives, finding that some compounds exhibited significant tumor growth suppression and inhibited monoamine oxidase activity, indicating potential therapeutic applications (Markosyan et al., 2014); (Markosyan et al., 2020).

Green Chemical Synthesis Approaches

Arya and Kumar (2011) emphasized an environmentally benign synthesis method for structurally diverse spiroheterocycles, incorporating medicinally privileged heterosystems via a multicomponent domino reaction in an aqueous medium, highlighting the shift towards greener synthesis methods (Arya & Kumar, 2011).

properties

IUPAC Name

spiro[5,7-dihydro-4H-1,3-benzothiazole-6,4'-oxane]-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c12-10-13-8-1-2-11(7-9(8)15-10)3-5-14-6-4-11/h1-7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADATTZDBUVZKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)CC3=C1N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine

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